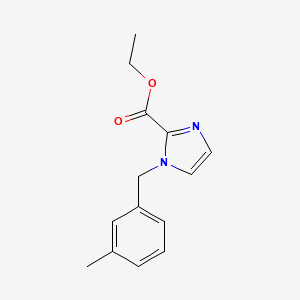

ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate

Descripción general

Descripción

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two

Actividad Biológica

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, have been reported to exhibit various biological activities such as:

- Antiviral : Inhibitory effects against viruses like HIV and influenza.

- Anticancer : Potential to inhibit tumor growth and metastasis.

- Antimicrobial : Activity against a range of bacteria and fungi.

- Anti-inflammatory : Modulation of inflammatory pathways.

These properties make imidazole derivatives attractive candidates for drug development in multiple therapeutic areas .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. The specific mechanisms include:

- Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes that are crucial for viral replication and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in inflammation and immune responses.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents like dichloromethane and methanol, which is essential for its bioavailability in therapeutic applications. This solubility suggests a favorable absorption profile when formulated appropriately .

Antiviral Activity

A study demonstrated that imidazole derivatives, including related compounds, exhibited significant antiviral activity against influenza A virus. The mechanism involved the inhibition of viral replication through interference with viral protein synthesis.

Anticancer Potential

Research has indicated that certain imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed promising results in disrupting cancer cell metabolism and inducing apoptosis in vitro. The efficacy was evaluated using cell viability assays, revealing IC50 values indicating potent anticancer activity .

Antimicrobial Properties

In antimicrobial studies, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

Data Summary Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies indicated that this compound demonstrates significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

Studies focused on the biological activity of imidazole derivatives have revealed that this compound possesses antitumor properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The compound's mechanism of action may involve interference with cellular signaling pathways critical for tumor growth .

3. Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to cancer progression or microbial metabolism, providing a dual benefit in therapeutic contexts .

Biochemical Applications

1. Ligand Development

this compound serves as a valuable ligand in biochemical assays. Its ability to bind selectively to certain receptors makes it useful for studying receptor-ligand interactions in pharmacological research .

2. Photolabeling Studies

The compound has been utilized in photolabeling studies to investigate binding sites on ion channels and other membrane proteins. This application is critical for understanding drug interactions at the molecular level, particularly in anesthetic research where imidazole derivatives play a role .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can lead to innovative materials with tailored functionalities .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Exhibits antimicrobial and antitumor activities; potential enzyme inhibitor |

| Biochemistry | Useful as a ligand in receptor studies; involved in photolabeling studies |

| Material Science | Enhances properties of polymer matrices; potential for innovative materials |

Análisis De Reacciones Químicas

Hydrolysis

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide in an aqueous solvent.

| Reaction Conditions | Product |

|---|---|

| NaOH, H₂O, reflux | 1-(3-Methylbenzyl)-1H-imidazole-2-carboxylic acid |

Condensation Reactions

The carboxylic acid derivative can participate in condensation reactions with amines to form amides. This is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) .

| Reaction Conditions | Product |

|---|---|

| EDC·HCl, HOBt, DMF | Amide derivatives |

Other Reactions

Imidazole derivatives can also undergo various other reactions such as N-alkylation, ring opening, and participation in heterocyclic reactions.

Analytical Techniques for Characterization

The characterization of this compound and its derivatives involves several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS) : Useful for determining the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

Propiedades

IUPAC Name |

ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-15-7-8-16(13)10-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUIAKMLJOYDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189177 | |

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-17-7 | |

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.